molecular formula C14H30Si B12528117 (2-Cyclohexylethyl)(triethyl)silane CAS No. 656824-56-5

(2-Cyclohexylethyl)(triethyl)silane

Cat. No.: B12528117
CAS No.: 656824-56-5
M. Wt: 226.47 g/mol
InChI Key: FSRQIYLOKWYVPI-UHFFFAOYSA-N
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Description

(2-Cyclohexylethyl)(triethyl)silane is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a silicon atom bonded to a 2-cyclohexylethyl group and three ethyl groups. The presence of the silicon-hydrogen (Si-H) bond in this compound is particularly noteworthy, as it imparts significant reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylethyl)(triethyl)silane typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, must be carefully controlled to achieve high yields and purity levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reducing agents. The process is optimized to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylethyl)(triethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example:

Mechanism of Action

The mechanism by which (2-Cyclohexylethyl)(triethyl)silane exerts its effects primarily involves the Si-H bond. The hydrogen atom in the Si-H bond can be transferred to other molecules, facilitating reduction reactions. This transfer occurs through a hydride transfer mechanism, where the silicon atom donates a hydride ion (H-) to the substrate, resulting in the reduction of the substrate and the formation of a silicon-containing by-product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexylethyl)(triethyl)silane is unique due to the presence of the 2-cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

CAS No.

656824-56-5

Molecular Formula

C14H30Si

Molecular Weight

226.47 g/mol

IUPAC Name

2-cyclohexylethyl(triethyl)silane

InChI

InChI=1S/C14H30Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h14H,4-13H2,1-3H3

InChI Key

FSRQIYLOKWYVPI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCC1CCCCC1

Origin of Product

United States

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